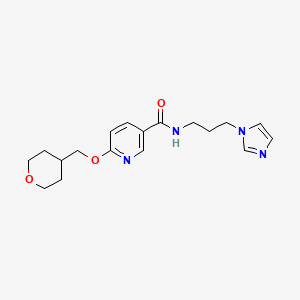

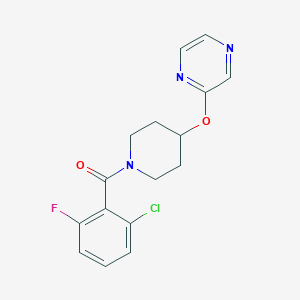

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Imidazole, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in lab experiments is its potent and selective inhibition of NAMPT, which allows for the specific targeting of NAD+ biosynthesis. This compound has also been extensively studied and characterized in various in vitro and in vivo models. However, one of the limitations of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its potential toxicity, as it can induce cellular stress and apoptosis at high concentrations.

Future Directions

There are several future directions for the study of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications. One area of interest is the development of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide's anti-tumor and anti-inflammatory effects. Finally, the potential use of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in combination with other therapeutic agents should be explored, as it may enhance its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the imidazole derivative. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol and nicotinoyl chloride to form N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT activity and reduce NAD+ levels in cancer cells, leading to cell death and tumor regression. N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-18(20-6-1-8-22-9-7-19-14-22)16-2-3-17(21-12-16)25-13-15-4-10-24-11-5-15/h2-3,7,9,12,14-15H,1,4-6,8,10-11,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIPWKSZNGAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)

![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)

![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)